15beta-Carboxyethylmercaptotestosterone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60288-28-0 |
|---|---|
Molecular Formula |
C22H32O4S |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
3-[[(10R,13S,15R,17S)-17-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-15-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C22H32O4S/c1-21-8-5-14(23)11-13(21)3-4-15-16(21)6-9-22(2)18(24)12-17(20(15)22)27-10-7-19(25)26/h11,15-18,20,24H,3-10,12H2,1-2H3,(H,25,26)/t15?,16?,17-,18+,20?,21+,22-/m1/s1 |
InChI Key |
VOQHXJIHDSILOF-WPKROKBKSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3C(CC4O)SCCC(=O)O)C |
Isomeric SMILES |
C[C@]12CCC3C(C1[C@@H](C[C@@H]2O)SCCC(=O)O)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3C(CC4O)SCCC(=O)O)C |
Synonyms |
15 beta-carboxyethylmercaptotestosterone |
Origin of Product |
United States |
Synthetic Methodologies for 15beta Carboxyethylmercaptotestosterone
Precursor Chemistry and Reaction Pathways for Steroid Ring System Modification
The foundation of any steroid synthesis is the selection of an appropriate starting material. Steroids are complex organic molecules characterized by a core of four fused rings (A, B, C, and D). wikipedia.org The journey to 15β-Carboxyethylmercaptotestosterone begins with a readily available steroid precursor, which is then chemically altered.
A critical aspect of steroid synthesis is controlling the stereochemistry of the ring junctions. For instance, the stereoselective reduction of the 4-ene-3-ketone moiety present in testosterone (B1683101) is a key step in producing various biologically important steroids. nih.gov This reduction can lead to either a 5α or 5β configuration, which dramatically alters the shape and properties of the molecule. While the core testosterone structure is retained in the target molecule, similar principles of stereocontrol are paramount for the subsequent modifications at the C-15 position.
Stereoselective Synthesis at the C-15 Position
Introducing a substituent at the C-15 position of the D-ring with the correct 'beta' stereochemistry (pointing "up" from the plane of the ring system) is the most challenging aspect of the synthesis. This requires highly specific and controlled chemical reactions.
While direct literature on the synthesis of 15β-Carboxyethylmercaptotestosterone is not abundant, the principles can be drawn from synthetic strategies for other C-15 functionalized steroids. One powerful technique is the late-stage C-H functionalization, where a specific carbon-hydrogen bond is targeted for reaction. For example, rhodium-catalyzed reactions have been used to achieve regio- and stereoselective functionalization at the C-15 position of brassinosteroids. researchgate.net Such a method could theoretically be adapted to a testosterone precursor.
Another approach involves creating a double bond in the D-ring, for example between C-15 and C-16, and then using a stereoselective addition reaction. A Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl system, is a common strategy for forming carbon-carbon or carbon-heteroatom bonds in steroid synthesis. researchgate.net To achieve the desired beta-stereoselectivity, the choice of catalyst and reaction conditions is critical. The steric environment of the steroid nucleus often dictates the direction of attack, but this can be influenced by carefully chosen reagents.
Microbial transformation presents another avenue. Fungi like Mucor piriformis have been shown to hydroxylate steroids at specific positions, such as 7α and 14α. ias.ac.in While not C-15, this demonstrates the potential of biocatalysis to achieve high regio- and stereoselectivity, suggesting that an engineered enzyme could potentially be used to introduce a hydroxyl group at the 15β-position, which could then be converted to the desired moiety.
Table 1: Potential Catalytic Methods for Steroid C-15 Functionalization
| Methodology | Description | Key Advantage | Reference Example |
|---|---|---|---|
| Transition Metal Catalysis (e.g., Rhodium) | Direct C-H activation at the C-15 position to introduce a new functional group. | High regio- and stereoselectivity in late-stage functionalization. | Functionalization of brassinosteroids at C-15. researchgate.net |
| Michael Addition | Addition of a nucleophile to a C-15/C-16 unsaturated precursor (e.g., an enone). | Well-established method for forming new bonds in ring systems. | Intermediate synthesis for modified D-ring steroids. researchgate.net |
| Biocatalysis/Microbial Transformation | Use of enzymes or whole organisms to perform a stereospecific hydroxylation. | Extremely high specificity, often works under mild conditions. | Hydroxylation of steroids by Mucor piriformis. ias.ac.in |
Introduction of the Carboxyethylmercapto Moiety
Once the stereochemistry at the C-15 position is established, the final step is the introduction of the carboxyethylmercapto group (-S-CH₂-CH₂-COOH). This is typically achieved through a nucleophilic substitution or a conjugate addition reaction.
The reagent used is 3-mercaptopropionic acid. The thiol group (-SH) on this reagent is a potent nucleophile. If the synthetic route generated a precursor with a good leaving group at the 15β-position (e.g., a tosylate or mesylate), the thiolate anion of 3-mercaptopropionic acid would displace it in a classic SN2 reaction. This reaction inverts the stereochemistry, so the leaving group would need to be in the 15α-position to yield the desired 15β-product.
Alternatively, and more likely if an unsaturated precursor is used, the thiol can be added across a double bond. A Michael addition of 3-mercaptopropionic acid to a testosterone derivative containing a C-14/C-15 or C-15/C-16 double bond would be a direct method to install the desired group. The stereochemical outcome would be controlled by the reaction conditions and the inherent steric bias of the steroid framework.
Table 2: Illustrative Reaction for Moiety Introduction
| Reactant 1 (Steroid Precursor) | Reactant 2 (Nucleophile) | Reaction Type | Product |
|---|---|---|---|
| Testosterone-15α-tosylate | HS-CH₂CH₂COOH (3-mercaptopropionic acid) | Nucleophilic Substitution (SN2) | 15β-Carboxyethylmercaptotestosterone |
| Δ¹⁵-Testosterone | HS-CH₂CH₂COOH (3-mercaptopropionic acid) | Michael Addition | 15β-Carboxyethylmercaptotestosterone |
Derivatization Strategies for Specific Research Applications
The 15β-Carboxyethylmercaptotestosterone molecule is itself a platform for further chemical modification, or derivatization. Such derivatives are often synthesized to serve as tools in biochemical and medical research. The primary sites for derivatization are the introduced carboxylic acid, the C-17 hydroxyl group, and the C-3 ketone.
The carboxylic acid (-COOH) is a particularly versatile handle. It can be readily converted into:
Esters: By reacting it with various alcohols.
Amides: By reacting it with amines. This is a common strategy for linking the steroid to a peptide or a protein carrier, which is necessary for developing antibodies for immunoassays.
Conjugates: The carboxylic acid can be activated and linked to reporter molecules, such as fluorescent dyes (e.g., BODIPY) or biotin. This creates probes that can be used to study the interactions of the testosterone analog with biological systems, such as steroid receptors. The conjugation of a BODIPY dye to a functionalized brassinosteroid serves as a pertinent example of this strategy. researchgate.net
The C-17 hydroxyl and C-3 ketone groups can also be modified to study structure-activity relationships, though derivatization at the newly introduced carboxyethylmercapto moiety is often of primary interest for creating research probes.
Table 3: Common Derivatization Reactions
| Functional Group | Reaction Type | Reagent Example | Resulting Derivative | Potential Application |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Amidation | Bovine Serum Albumin (BSA) with a coupling agent (e.g., EDC) | Protein Conjugate | Immunogen for antibody production |
| Carboxylic Acid (-COOH) | Esterification | Methanol (CH₃OH) | Methyl Ester | Modifying solubility/transport properties |
| Carboxylic Acid (-COOH) | Conjugation | Fluorescent Amine (e.g., BODIPY-amine) | Fluorescent Probe | Cellular imaging and receptor binding studies |
| C-17 Hydroxyl (-OH) | Acylation | Acetic Anhydride | 17-Acetate Ester | Structure-activity relationship studies |
Chemical Compounds Table
15beta Carboxyethylmercaptotestosterone As a Research Hapten: Immunogen Development and Antibody Characterization
Conjugation Chemistry for Protein Linkage
The process of rendering a hapten like 15beta-Carboxyethylmercaptotestosterone immunogenic begins with its chemical linkage to a large carrier molecule, most commonly a protein. This conjugation creates a stable complex that the immune system can recognize and respond to.
The synthesis of an effective immunogen involves the covalent attachment of this compound to a carrier protein, with Bovine Serum Albumin (BSA) being a widely used choice due to its availability, solubility, and well-characterized structure containing numerous reactive sites. nih.govnih.gov The conjugation chemistry targets the carboxylic acid (-COOH) group of the this compound hapten.
This carboxyl group can be activated to form a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. cellmosaic.com This activated hapten then readily reacts with the primary amine groups (-NH2) found on the lysine (B10760008) residues of the BSA molecule, forming a stable amide bond. cellmosaic.com This method ensures that the testosterone (B1683101) molecule is presented to the immune system from the C15 position, leaving other critical regions of the steroid, such as the A and D rings, exposed for antibody recognition. nih.gov The result of this process is a multi-hapten-carrier complex, referred to as this compound-BSA. nih.gov
The immunogenicity of the hapten-carrier conjugate is not guaranteed by the linkage alone; it must be optimized. The goal is to achieve a sufficient density of haptens on the carrier protein to trigger a robust immune response, without causing excessive modification that could alter the protein's conformation and solubility or lead to tolerance. Key parameters for optimization include the molar ratio of hapten to carrier protein during the reaction. For instance, conjugation kits often recommend using a 5 to 20-fold molar excess of the hapten over the BSA to achieve an optimal loading of 20 to 40 hapten molecules per BSA molecule. cellmosaic.com The reaction conditions, such as pH, temperature, and reaction time, are also critical variables that must be controlled to ensure efficient and consistent conjugation, ultimately maximizing the potential to generate high-affinity, specific antibodies.
Generation and Purification of Anti-Testosterone Antisera
Following the successful synthesis of the immunogen, the next phase involves its use in research animals to produce antibodies, which are then isolated and purified for use in immunoassays.
To generate antibodies, the this compound-BSA conjugate is used to immunize research animals. nih.gov Rabbits and sheep are commonly used for the production of polyclonal antisera due to their robust immune response. nih.govnih.gov The immunization protocol typically involves an initial injection of the immunogen, often mixed with an adjuvant to enhance the immune reaction, followed by a series of booster injections over several weeks or months. This process stimulates B-lymphocytes to produce a diverse population of antibodies that recognize different features of the immunogen. The resulting polyclonal antiserum contains a mixture of antibodies, including those with high affinity and specificity for the testosterone hapten. nih.gov
Crude antiserum contains a complex mixture of proteins, from which the specific anti-testosterone antibodies must be isolated. Affinity chromatography is the standard and most effective method for this purpose. nih.govtechnologynetworks.comspringernature.com This technique exploits the specific binding interaction between the antibody and its antigen. springernature.com
For purifying anti-testosterone antibodies, a solid support matrix (such as Sepharose) is chemically linked to testosterone or one of its derivatives, creating an affinity column. nih.gov The crude antiserum is passed through this column. The anti-testosterone antibodies specifically bind to the immobilized testosterone, while other proteins and non-specific immunoglobulins pass through. nih.gov After a washing step to remove any remaining contaminants, the bound antibodies are eluted by changing the buffer conditions, for example, by using a low pH solution like propionic acid to disrupt the antibody-antigen interaction. nih.gov This process yields a highly purified solution of specific anti-testosterone antibodies. nih.gov
Specificity and Cross-Reactivity Profiles of Derived Antibodies
A critical characteristic of any antibody intended for immunoassay use is its specificity—its ability to bind to the target molecule with minimal binding to structurally related compounds. Antibodies generated using the this compound-BSA immunogen have demonstrated exceptionally high specificity for testosterone. nih.gov
The antiserum produced exhibits a very high affinity constant (Ka) of 2.38 x 10⁹ liters/mole. nih.gov This high affinity allows for the development of sensitive assays, capable of detecting picogram quantities of testosterone. nih.gov The cross-reactivity with other physiologically important steroids is remarkably low. As shown in the table below, key metabolites and related steroids show minimal interference, which is a direct result of the C15 conjugation strategy that leaves the distinct structural features of testosterone available for immune recognition. nih.gov
| Compound | Cross-Reactivity (%) | Reference |
|---|---|---|
| Testosterone | 100 | nih.gov |
| 5alpha-Dihydrotestosterone | < 2 | nih.gov |
| 5beta-Dihydrotestosterone (B52473) | < 2 | nih.gov |
| 11beta-Hydroxytestosterone (B1222036) | 3.8 | nih.gov |
| Deoxycorticosterone | 7.7 | nih.gov |
| Progesterone (B1679170) | 2.1 | nih.gov |
| Corticosterone (B1669441) | 1.6 | nih.gov |
This high specificity, particularly the low cross-reactivity with 5alpha-dihydrotestosterone, allows for the direct measurement of testosterone in plasma samples with a simple extraction step, circumventing the need for cumbersome chromatographic separation prior to immunoassay. nih.gov
Evaluation of Binding Specificity against Endogenous Steroids and Metabolites
A critical step in the characterization of an antibody for use in immunoassays is the assessment of its cross-reactivity with structurally related endogenous steroids and their metabolites. This evaluation ensures that the assay can accurately measure the target analyte without significant interference from other compounds present in biological samples. For the antiserum generated against the this compound-bovine serum albumin (BSA) conjugate, extensive cross-reactivity studies have been conducted.
The specificity of the antiserum raised against the this compound-BSA conjugate was notably high, with minimal cross-reaction observed for key testosterone metabolites. Both 5alpha-dihydrotestosterone and 5beta-dihydrotestosterone, which differ from testosterone only by the reduction of the double bond in the A-ring, exhibited less than 2% cross-reactivity. nih.gov This low level of cross-reactivity is a significant advantage, as it allows for the specific measurement of testosterone without substantial interference from these closely related androgens.
Hydroxylated metabolites of testosterone can also be a source of interference in immunoassays. The investigation into the cross-reactivity of the antiserum revealed a minor interaction with 11beta-hydroxytestosterone, showing a cross-reaction of 3.8%. nih.gov While this is higher than that observed for the dihydrotestosterone (B1667394) analogs, it is still considered a low level of interference for many research applications. The formation of 11beta-hydroxytestosterone is a recognized pathway of testosterone metabolism. drugbank.com
To further establish the specificity of the antiserum, its cross-reactivity with other adrenal and gonadal steroids was assessed. The results indicated a low potential for interference from these compounds. Progesterone showed a cross-reaction of 2.1%, while corticosterone exhibited a cross-reaction of 1.6%. nih.gov Deoxycorticosterone was found to have the highest cross-reactivity among this group at 7.7%. nih.gov
Interactive Data Table: Cross-Reactivity of Anti-Testosterone Antiserum
| Steroid | Percent Cross-Reactivity (%) |
| 5alpha-dihydrotestosterone | < 2 |
| 5beta-dihydrotestosterone | < 2 |
| 11beta-hydroxytestosterone | 3.8 |
| Progesterone | 2.1 |
| Corticosterone | 1.6 |
| Deoxycorticosterone | 7.7 |
Determination of Antibody Binding Affinity Constants (Ka values)
The binding affinity of an antibody for its target antigen is a crucial parameter that dictates the sensitivity of an immunoassay. The antiserum generated from the this compound-BSA conjugate demonstrated a high binding affinity. The affinity constant (Ka) was determined to be 2.38 x 10⁹ liters/mole. nih.gov This high Ka value indicates a strong binding interaction between the antibody and testosterone, which is essential for developing a sensitive radioimmunoassay capable of detecting low concentrations of the hormone.
Utility of the Hapten in Immunoanalytical Method Development for Research
The unique properties of the antibodies generated using this compound as a hapten have proven to be highly beneficial for the development of robust immunoanalytical methods for research purposes.
The high specificity and affinity of the antiserum raised against the this compound-BSA conjugate enabled the development of a highly specific radioimmunoassay (RIA) for the measurement of testosterone in male plasma. nih.gov A significant advantage of this RIA procedure is the ability to measure testosterone directly after a simple ether:chloroform extraction of the plasma sample, eliminating the need for a chromatographic purification step. nih.gov This streamlined process enhances the efficiency of sample analysis in a research setting. The antiserum can be used at high working dilutions, typically between 1:100,000 and 1:200,000, while still binding 50% of 50 picograms of tritiated testosterone. nih.gov The development of such specific antisera is a key objective in the synthesis of novel steroid haptens for immunoassay applications. nih.gov
Application in Enzyme-Linked Immunosorbent Assays (ELISA) for Research Contexts
The development of sensitive and specific immunoassays for the quantification of small molecules like testosterone is highly dependent on the characteristics of the antibodies used. The hapten this compound has been instrumental in the generation of highly specific antibodies for use in such assays. When conjugated to a carrier protein like bovine serum albumin (BSA), it serves as an effective immunogen, eliciting an immune response that produces antibodies with a high affinity for testosterone. nih.gov These antibodies are well-suited for application in competitive Enzyme-Linked Immunosorbent Assays (ELISA) for research purposes.
In a competitive ELISA format for testosterone, a known amount of enzyme-labeled testosterone competes with the unlabeled testosterone in a sample for a limited number of antibody binding sites, typically coated onto a microplate. The antibodies generated using the this compound-BSA conjugate have demonstrated high affinity, a critical factor for the sensitivity of an ELISA. nih.gov Research has shown that antisera produced from this immunogen can have a high affinity constant (Ka) of 2.38 x 10⁹ liters/mole. nih.gov
A pivotal aspect of any immunoassay is its specificity, which is determined by the degree of cross-reactivity of the antibody with structurally related compounds. Detailed studies have characterized the cross-reactivity of antibodies raised against the this compound immunogen. nih.gov The unique point of attachment of the carboxyl group at the 15beta position of the testosterone molecule exposes key epitopes of the testosterone structure to the immune system, leading to the production of antibodies that are highly specific to testosterone. nih.gov
The research findings indicate exceptionally low cross-reactivity with major metabolites of testosterone, such as 5alpha-dihydrotestosterone and 5beta-dihydrotestosterone, which was found to be less than 2%. nih.gov This high degree of specificity is crucial for accurately measuring testosterone in complex biological samples without interference from these related steroids. While some minor cross-reactivity was observed with other steroids, it remained at low levels. nih.gov
The detailed cross-reactivity profile of the antiserum generated from this compound highlights its suitability for developing reliable and specific ELISAs for testosterone measurement in a research setting. The data underscores the hapten's success in producing antibodies that can distinguish testosterone from other structurally similar steroids, a fundamental requirement for a robust immunoassay.
Research Findings on Antibody Specificity
The following table summarizes the cross-reactivity of the antiserum generated using this compound-BSA conjugate with various steroids, demonstrating the high specificity of the resulting antibody for testosterone.
| Compound | % Cross-Reactivity |
| Testosterone | 100 |
| Deoxycorticosterone | 7.7 |
| 11beta-Hydroxytestosterone | 3.8 |
| Progesterone | 2.1 |
| 5alpha-Dihydrotestosterone | <2 |
| 5beta-Dihydrotestosterone | <2 |
| Corticosterone | 1.6 |
Data sourced from Rao, P. N., & Moore Jr, P. H. (1976). Steroids, 28(1), 101-109. nih.gov
Molecular Interactions and Mechanistic Insights of 15beta Carboxyethylmercaptotestosterone
Receptor Binding Studies in Preclinical Models
The interaction of a steroid derivative with its receptor is the foundational event for its biological activity. For androgens and their synthetic analogues, the androgen receptor (AR) is the primary target. However, research on 15beta-Carboxyethylmercaptotestosterone has predominantly centered on its use as a hapten to generate specific antibodies for radioimmunoassays, which themselves act as high-affinity receptors.
Ligand-Receptor Binding Kinetics and Thermodynamics
The affinity of a ligand for its receptor is a key determinant of its biological potency. In the case of this compound, its binding characteristics have been evaluated in the context of antibody generation. When conjugated to bovine serum albumin (BSA) and used to immunize rabbits and sheep, it elicits the production of a highly specific anti-testosterone serum.
A study detailing the synthesis of this compound-BSA conjugate reported a high affinity constant (Ka) of 2.38 x 10⁹ liters/mole for the resulting antiserum. nih.gov This high affinity allows for the sensitive detection of testosterone (B1683101) in plasma samples. The cross-reactivity of this antiserum with other steroids was found to be minimal, with 5alpha- and 5beta-dihydrotestosterone (B52473) showing less than 2% cross-reaction. nih.gov Minor cross-reactions were observed with 11beta-hydroxytestosterone (B1222036) (3.8%), progesterone (B1679170) (2.1%), corticosterone (B1669441) (1.6%), and deoxycorticosterone (7.7%). nih.gov
Currently, there is a lack of publicly available scientific literature detailing the thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) changes, associated with the binding of this compound to either the androgen receptor or the elicited antibodies. Such data would provide deeper insights into the nature of the binding forces driving the interaction.
Table 1: Reported Affinity and Cross-Reactivity of Antiserum to this compound-BSA Conjugate
| Ligand | Affinity Constant (Ka) (L/mol) | Cross-Reactivity (%) |
| Testosterone | 2.38 x 10⁹ | 100 |
| 5alpha-Dihydrotestosterone | Not Reported | < 2 |
| 5beta-Dihydrotestosterone | Not Reported | < 2 |
| 11beta-Hydroxytestosterone | Not Reported | 3.8 |
| Progesterone | Not Reported | 2.1 |
| Corticosterone | Not Reported | 1.6 |
| Deoxycorticosterone | Not Reported | 7.7 |
Data sourced from a study on the synthesis of new steroid haptens for radioimmunoassay. nih.gov
Computational and Experimental Approaches to Steroid Hormone Receptor Interaction
Computational modeling and experimental validation are powerful tools for understanding the molecular basis of ligand-receptor interactions. Techniques like molecular docking can predict the binding orientation and affinity of a ligand within the receptor's binding pocket.
As of the latest available data, there are no specific computational or experimental studies that have been published focusing on the direct interaction of this compound with steroid hormone receptors such as the androgen receptor. The existing research has been directed towards its application in immunoassays rather than its potential as a direct hormonal agent. nih.gov
Enzymatic Interactions and Metabolic Pathways
The metabolic fate of a steroid derivative is determined by its interactions with various enzymes, primarily the cytochrome P450 (CYP) family. These interactions can influence the compound's activity and clearance from the body.
Investigation of Role in Testosterone Oxidative Metabolism (in vitro)
The metabolism of testosterone in human liver microsomes is a complex process involving multiple hydroxylation pathways. Research has shown that 15beta-hydroxylation is a minor metabolic route for testosterone. researchgate.net This suggests that enzymes capable of this specific transformation exist within the human liver. While the direct in vitro metabolism of this compound has not been explicitly detailed in published literature, its structural similarity to 15beta-hydroxytestosterone (B1503087) implies that it could potentially be a substrate or inhibitor for the enzymes involved in this pathway.
Interaction with Cytochrome P450 Enzymes (e.g., CYP2C9, CYP2C19, CYP3A4) in research models
The cytochrome P450 system is central to the metabolism of a vast array of xenobiotics, including steroids. While direct studies on the interaction of this compound with specific CYP isoforms are not available, we can infer potential interactions from studies on testosterone and other derivatives.
CYP3A4 is a major enzyme responsible for the 6beta-hydroxylation of testosterone. researchgate.net Studies have also implicated CYP2C9 and CYP2C19 in the metabolism of steroids like progesterone, suggesting a potential for interaction with other steroid structures. nih.gov However, without direct experimental evidence, the specific role of this compound as a substrate, inhibitor, or inducer of CYP2C9, CYP2C19, or CYP3A4 remains speculative.
Enzyme Kinetics and Inhibition Studies of Steroid-Modifying Enzymes
The kinetics of enzyme-catalyzed reactions and the potential for inhibition are critical aspects of a compound's pharmacological profile. There is a lack of specific enzyme kinetic data (such as Kₘ, Vₘₐₓ, or Kᵢ) for the interaction of this compound with steroid-modifying enzymes.
However, a study on the hydroxylation of testosterone by engineered cytochrome P450 BM3 variants found that the product, 15β-hydroxytestosterone, can inhibit the hydroxylation of testosterone. nih.gov This product inhibition suggests that structurally similar compounds, such as this compound, might also exhibit inhibitory effects on enzymes involved in testosterone metabolism. The nature and extent of such potential inhibition would require dedicated kinetic studies.
Biotransformation Pathways and Metabolite Identification in Research Systems
The biotransformation of this compound has not been explicitly detailed in published research. However, based on the metabolism of testosterone and other steroids, as well as compounds containing thioether and ester linkages, several predictive pathways can be outlined. The primary sites of metabolic activity are expected to be the liver, where a suite of oxidative and conjugative enzymes process steroidal compounds nih.gov, and potentially other tissues with metabolic capabilities.
Key metabolic transformations would likely involve the substituent at the 15beta position and modifications to the steroid core itself. Fungal models, often used to predict mammalian metabolism, show that testosterone derivatives can undergo hydroxylation at various positions, including C-14 (adjacent to the substitution), and dehydrogenation. nih.gov For thioethers, metabolic oxidation of the sulfur atom is a common route. beilstein-journals.org Furthermore, ester-linked derivatives of testosterone are often first hydrolyzed to release the parent steroid, which then undergoes its own characteristic metabolism. upwr.edu.pl
Table 1: Predicted Biotransformation Pathways of this compound
| Pathway | Enzymatic Process | Predicted Metabolite(s) | Notes |
| Sulfoxidation | Cytochrome P450 Monooxygenases | 15beta-(Carboxyethylsulfinyl)testosterone, 15beta-(Carboxyethylsulfonyl)testosterone | A common pathway for thioethers, leading to more polar and readily excreted metabolites. beilstein-journals.org |
| Ester Hydrolysis | Carboxylesterases | 15beta-Mercaptotestosterone + Propionic acid | Cleavage of the ester bond would release the free thiol on the steroid, which would be highly reactive. |
| Hydroxylation | Cytochrome P450 Monooxygenases | Hydroxylated derivatives (e.g., at C-6, C-16) | The steroid nucleus is susceptible to hydroxylation at multiple sites, a common inactivation pathway. |
| Oxidation of Core | Hydroxysteroid Dehydrogenases (HSDs) | Androstenedione derivatives | Oxidation of the 17beta-hydroxyl group to a ketone is a key step in androgen metabolism. |
| Reduction of A-Ring | 5-alpha/5-beta Reductases | Dihydrotestosterone (B1667394) (DHT) derivatives | Reduction of the A-ring double bond is a critical step in androgen action and metabolism. nih.gov |
| Conjugation | UGTs, SULTs | Glucuronide and sulfate (B86663) conjugates | Phase II metabolism to increase water solubility for excretion. |
This table is based on predictive pathways derived from analogous compounds and not on direct experimental evidence for this compound.
Structure-Activity Relationship (SAR) Analysis
The biological activity of a steroid is intrinsically linked to its three-dimensional shape, which dictates its ability to bind to specific receptors, such as the androgen receptor (AR).
The introduction of a bulky, polar carboxyethylmercapto group at the 15beta position of the C-ring of testosterone would be expected to have a profound impact on its bioactivity.
Steric Hindrance: The androgen receptor binding pocket is highly specific. A large substituent at the 15beta position likely creates significant steric clash, potentially weakening or preventing effective binding to the androgen receptor. This would drastically reduce or abolish the androgenic and anabolic activity characteristic of testosterone.
New Binding Interactions: The thioether and carboxylate groups could form new hydrogen bonds or ionic interactions with residues in a binding pocket, but these are unlikely to compensate for the loss of the specific hydrophobic interactions that govern testosterone's binding to the androgen receptor.
Potential for Alternative Targeting: The modification may be designed to target other receptors or enzymes. For instance, modifications at other positions in the steroid nucleus are known to confer different activities; for example, certain 2-carboxy derivatives of androstane (B1237026) have shown antiglucocorticoid activity. nih.gov The 15beta-carboxyethylmercapto group is also a common linker used to conjugate steroids to proteins for the production of antibodies, suggesting its primary utility may be in the context of immunoassays rather than as a therapeutic agent. nih.gov
The structure-activity relationships of testosterone derivatives are well-documented, and comparing this compound to these analogs highlights the importance of the substitution position.
Table 2: Comparative Structure-Activity Relationship of Testosterone Derivatives
| Compound | Key Structural Modification | Impact on Bioactivity | Reference |
| Testosterone | Parent Compound | Potent androgenic and anabolic activity. | nih.gov |
| 17alpha-Methyltestosterone | Methyl group at C-17alpha | Reduced hepatic metabolism, allowing for oral activity. Retains significant anabolic/androgenic effects. | mdpi.com |
| 19-Nortestosterone (Nandrolone) | Removal of C-19 methyl group | Enhanced anabolic to androgenic ratio compared to testosterone. | nih.gov |
| 1-Testosterone | Double bond at C-1/C-2 | Potent anabolic steroid. nih.gov | nih.gov |
| 7alpha-Amide Testosterone Derivatives | Amide group at C-7alpha | Some derivatives show anti-proliferative activity against prostate cancer cells, indicating a shift from androgenic to anti-cancer effects. | nih.gov |
| This compound | Carboxyethylmercapto group at C-15beta | Predicted: Likely very low or no androgen receptor binding due to steric hindrance and altered polarity. May be designed as a hapten for immunoassay development. |
This table provides a comparison based on established SAR principles. The activity profile for this compound is predictive.
Advanced Analytical Research Methodologies for 15beta Carboxyethylmercaptotestosterone
Chromatographic Techniques for Research Applications
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like 15beta-Carboxyethylmercaptotestosterone, which is often present at low concentrations and alongside structurally similar molecules, advanced chromatographic techniques are essential for accurate analysis.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for the analysis of steroid metabolites like this compound.
The development of a robust HPLC method for the analysis of this compound in complex biological matrices, such as urine or plasma, requires careful optimization of several parameters. The goal is to achieve adequate separation from other endogenous compounds. Key considerations include the choice of the stationary phase (the column), the mobile phase composition (the solvent mixture), and the detector settings.
A typical HPLC method for steroid analysis involves a reversed-phase column, where the stationary phase is nonpolar. The mobile phase is usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of a wide range of compounds with different polarities.
Table 1: Illustrative HPLC Method Parameters for Steroid Metabolite Analysis
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for nonpolar compounds like steroids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid helps to improve peak shape and ionization efficiency for mass spectrometry detection. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase. |
| Gradient | 5% to 95% B over 10 minutes | Allows for the elution of a wide range of compounds with varying polarities. |
| Flow Rate | 0.3 mL/min | Optimized for the column dimensions to ensure efficient separation. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume is used to prevent column overload. |
To enhance the separation efficiency and speed of analysis, advanced HPLC modes are often employed. Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for faster separations and higher resolution compared to traditional HPLC. capes.gov.br A study developing a UPLC/MS/MS method for testosterone (B1683101) and its metabolites demonstrated that the parent compound and its metabolites were well-separated with a run time of just 4 minutes under a gradient condition. researchgate.net
Multidimensional chromatography, particularly two-dimensional HPLC (2D-HPLC), offers a significant increase in peak capacity and resolving power. nih.gov In this technique, a fraction from the first dimension of separation is transferred to a second column with different selectivity for further separation. This approach is particularly valuable for resolving co-eluting compounds in highly complex samples like urine, which is critical for accurate quantification and for applications such as compound-specific stable carbon isotope analysis in anti-doping research. nih.gov A described automated 2D-HPLC purification method for urine extracts made the analysis of underivatized steroids possible in just 36 minutes per sample. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace Analysis in Research
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that has become indispensable for the analysis of steroid metabolites. nih.govnih.gov It combines the separation power of LC with the mass analysis capabilities of MS, allowing for both quantification and structural confirmation of analytes like this compound, even at very low concentrations. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of an unknown compound and for differentiating between compounds with very similar masses (isobaric compounds). nih.govnih.gov This capability is particularly important in metabolomics research for the confident identification of metabolites. nih.gov An HRAM LC-MS method was successfully validated for the quantitative analysis of 26 steroid metabolites in hydrolyzed urine samples, demonstrating the power of this technique in steroid profiling. nih.gov
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification. This technique is highly specific and is widely used in clinical and research settings for the quantification of small molecules in complex matrices. nih.govspringernature.com The development of parallel collision-induced-dissociation mass spectrometry (p2CID MS) has shown to increase signal intensities and the number of sequence ions compared to traditional MS/MS spectra. nih.gov
Table 2: Illustrative MS/MS Transitions for Testosterone Metabolite Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Testosterone | 289.2 | 97.1 | 25 |
| Testosterone | 289.2 | 109.1 | 20 |
| Epitestosterone | 289.2 | 97.1 | 25 |
| Epitestosterone | 289.2 | 109.1 | 20 |
Note: The m/z values and collision energies are illustrative and would need to be specifically determined for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives in Research Contexts
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile compounds and has been widely applied to steroid analysis. For a non-volatile compound like this compound, derivatization is a prerequisite to increase its volatility for GC-MS analysis. This process typically involves converting polar functional groups, such as carboxyl and hydroxyl groups, into less polar and more volatile derivatives, for instance, through trimethylsilylation. nih.gov
In a research setting, GC-MS provides detailed structural information and sensitive quantification. The gas chromatograph separates the derivatized analytes based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound. nih.gov This allows for the unambiguous identification and quantification of the target analyte, even in complex biological matrices. For instance, in the broader context of steroid analysis, GC-MS has been established as a gold standard for urinary steroid profiling, capable of quantifying a wide array of steroid metabolites with high precision and accuracy. mdpi.com The use of a deuterium-labeled internal standard, a common practice in GC-MS methods for testosterone analysis, ensures high precision and accuracy, with run-to-run variations generally below 6%. nih.gov
Supercritical Fluid Chromatography (SFC) as an Emerging Analytical Tool
Supercritical Fluid Chromatography (SFC) is gaining prominence as a powerful analytical tool for a wide range of compounds, including steroids. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique offers several advantages, including faster separations and higher resolution compared to traditional liquid chromatography, owing to the low viscosity of the supercritical fluid mobile phase. nih.gov
Recent advancements in SFC, particularly its hyphenation with tandem mass spectrometry (SFC-MS/MS), have enabled the highly efficient and sensitive analysis of various steroids. nih.gov While specific applications of SFC for this compound are not extensively documented, the technique's proven capability in separating structurally similar steroids, including isomers, suggests its potential for the analysis of this compound and its derivatives. nih.gov For example, a study on the analysis of 19 different steroids using ultra-performance SFC-MS/MS demonstrated excellent linearity and precision, with intraday and interday relative standard deviations of less than 15%. nih.gov The ability of SFC to handle both polar and non-polar analytes makes it a versatile platform for steroidomics research. nih.gov
Spectroscopic Characterization in Research Settings
Spectroscopic techniques are indispensable for the elucidation of the molecular structure of this compound and for confirming the success of its derivatization for various analytical purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Derivatization Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy are essential for confirming its synthesis and for analyzing the structural changes that occur upon derivatization.
The chemical shifts and coupling constants observed in the NMR spectrum provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. researchgate.netrsc.org For instance, the specific position of the carboxyethylmercapto group at the 15-beta position can be unequivocally confirmed through advanced NMR experiments like two-dimensional correlation spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.netrsc.org Furthermore, when this compound is conjugated to a carrier protein like bovine serum albumin (BSA) to create an immunogen, NMR can be used to characterize the hapten itself before conjugation. nih.gov The analysis of ¹³C NMR data, sometimes assisted by computational methods, can also provide insights into the molecular motion and relaxation dynamics of testosterone derivatives. rsc.org
Table 1: Representative ¹H NMR Chemical Shifts for Testosterone Derivatives This table is for illustrative purposes and does not represent data for this compound itself, but rather demonstrates the type of data obtained from NMR analysis of related steroid structures.
| Proton | Chemical Shift (ppm) |
|---|---|
| H-4 | ~5.7 |
| H-17α | Varies with substitution |
| CH₃-18 | ~0.8 |
| CH₃-19 | ~1.2 |
Data derived from general knowledge of testosterone NMR spectra. researchgate.netmdpi.com
Advanced Mass Spectrometry Techniques beyond Hyphenated Methods
Beyond its use in hyphenated techniques like GC-MS and LC-MS, advanced mass spectrometry (MS) offers profound capabilities for the structural characterization of this compound. High-resolution mass spectrometry (HRMS), for example, can determine the elemental composition of the molecule with high accuracy, further confirming its identity.
Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In an MS/MS experiment, the parent ion of this compound is isolated and then fragmented. The resulting fragment ions provide a wealth of information about the molecule's structure, including the nature and location of the substituent group. This fragmentation pattern can be used to differentiate between isomers and to confirm the site of derivatization. While direct MS analysis of this compound is not extensively detailed in the available literature, the principles of MS analysis of testosterone and its derivatives are well-established. nih.govmdpi.com For instance, derivatization with reagents like methyloxime can increase the sensitivity of detection for testosterone esters in MS analysis. nih.gov
Advanced Immunoanalytical Methodologies
The primary application of this compound is as a hapten for the development of highly specific immunoassays for testosterone. This involves coupling it to a carrier protein to elicit an antibody response.
Principles and Refinements of Radioimmunoassay (RIA) for Specific Research Questions
Radioimmunoassay (RIA) is a highly sensitive and specific technique used for quantifying antigens, such as hormones, in biological fluids. The principle of RIA is based on the competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited number of specific antibody binding sites. izotop.hu
In the context of this compound, this compound is synthesized and conjugated to a protein like bovine serum albumin (BSA) to create an immunogen. nih.gov This immunogen is then used to raise antibodies that are highly specific for testosterone. The specificity of the antiserum is a critical factor, and the introduction of the bulky carboxyethylmercapto group at the 15-beta position of the testosterone molecule directs the antibody response away from the regions of the steroid that are common to other endogenous steroids. This results in an antiserum with very low cross-reactivity to other steroids like 5α- and 5β-dihydrotestosterone. nih.gov
A typical RIA procedure for testosterone using an antibody raised against this compound-BSA involves incubating a plasma extract with the specific antiserum and a known amount of radiolabeled testosterone (e.g., tritiated testosterone). nih.gov The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled testosterone in the sample. izotop.hu This allows for the sensitive measurement of testosterone levels in plasma, often without the need for a chromatographic purification step. nih.gov
Table 2: Cross-Reactivity of an Antiserum Raised Against this compound-BSA
| Steroid | Cross-Reactivity (%) |
|---|---|
| Testosterone | 100 |
| 5α-Dihydrotestosterone | <2 |
| 5β-Dihydrotestosterone | <2 |
| 11β-Hydroxytestosterone | 3.8 |
| Progesterone (B1679170) | 2.1 |
| Corticosterone (B1669441) | 1.6 |
| Deoxycorticosterone | 7.7 |
Data sourced from a study on the synthesis of new steroid haptens for radioimmunoassay. nih.gov
The development of such highly specific antisera has been a significant refinement in the field of steroid hormone analysis, allowing for more accurate and reliable quantification of testosterone in research and clinical settings. nih.govmpbio.comalpco.comoup.com
Development of Immunosensors and Biosensors for Steroid Research
The pursuit of rapid, sensitive, and selective methods for the detection of steroid hormones has led to significant advancements in the fields of immunosensors and biosensors. These analytical devices offer a promising alternative to traditional techniques like chromatography and enzyme-linked immunosorbent assays (ELISAs), which, while reliable, often require extensive sample preparation and are not suitable for real-time or on-site analysis. nih.govnih.gov The development of these sensor technologies is particularly relevant for steroid derivatives such as this compound, which has been historically utilized in the generation of antibodies for testosterone immunoassays. vdoc.pub
Immunosensors and biosensors for steroid detection are typically built upon the principle of a specific molecular recognition event that is translated into a measurable signal. This process involves a bioreceptor, which is a biological molecule that specifically binds to the target analyte, and a transducer, which converts this binding event into an optical or electrochemical signal. researchgate.net
Immunosensors utilize antibodies as the bioreceptor element, capitalizing on the high specificity and affinity of the antibody-antigen interaction. vdoc.pub For the detection of testosterone and its derivatives, antibodies are often raised against a conjugate of the steroid molecule, such as the this compound-bovine serum albumin conjugate, to elicit a robust immune response. vdoc.pub These antibodies can then be immobilized on a sensor surface. When a sample containing the target steroid is introduced, the steroid binds to the antibody, causing a change at the sensor interface that can be detected by various transduction methods. nih.gov
Biosensors , in a broader sense, can use other biological or synthetic recognition elements. A notable example in steroid research is the use of Molecularly Imprinted Polymers (MIPs). ama-science.orgresearchgate.net MIPs are synthetic polymers created with cavities that are complementary in shape and functionality to the target molecule. ama-science.org They can be tailored to recognize specific steroids and offer advantages in terms of stability and cost-effectiveness over biological antibodies. nih.gov
The primary transduction mechanisms employed in steroid immunosensors and biosensors are electrochemical and optical.
Electrochemical Sensors: These devices measure changes in electrical properties such as current, potential, or impedance upon the binding of the steroid to the bioreceptor. nih.govneliti.comkneopen.com A common approach involves modifying an electrode surface (e.g., gold or glassy carbon) with the bioreceptor. nih.govneliti.comkneopen.com The binding event can alter the flow of electrons at the electrode surface, which is then measured. Enhancements in sensitivity and dynamic range have been achieved through the incorporation of nanomaterials like carbon nanotubes. neliti.comkneopen.com
Optical Sensors: These sensors detect changes in optical phenomena such as absorbance, fluorescence, or refractive index. ama-science.orgresearchgate.netnih.gov One technique involves the use of tapered optical fibers where the evanescent wave, an electromagnetic field that extends beyond the fiber's core, interacts with the surrounding medium. ama-science.orgresearchgate.net When a steroid binds to the bioreceptors immobilized on the fiber surface, it alters the refractive index, leading to a change in the light transmitted through the fiber. ama-science.orgresearchgate.net
The development of these advanced analytical methodologies holds significant promise for various applications, including clinical diagnostics, sports anti-doping control, and environmental monitoring. nih.gov The ability to perform rapid and label-free detection of steroid hormones with high sensitivity opens up possibilities for point-of-care testing and continuous monitoring. nih.gov
Research Findings on Steroid Biosensors
The following table summarizes the performance characteristics of recently developed biosensors for steroid hormones, providing a benchmark for the potential application to this compound.
| Target Analyte | Bioreceptor | Transduction Method | Detection Range | Key Features | Reference |
|---|---|---|---|---|---|
| 17,20β-dihydroxy-4-pregnen-3-one (DHP) | Antibody | Electrochemical (Cyclic Voltammetry) | 15.6-50000.0 pg/ml | Label-free, enhanced dynamic range with SWCNT, rapid (15 min) | neliti.comkneopen.com |
| Testosterone Derivatives | Molecularly Imprinted Polymer (MIP) | Optical (Tapered Fiber) | Not specified | Utilizes changes in refractive index for detection | ama-science.orgresearchgate.net |
Theoretical and Computational Studies of 15beta Carboxyethylmercaptotestosterone
Molecular Modeling and Docking Simulations for Ligand-Protein Interactions
Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a ligand to a protein target. In the context of 15beta-Carboxyethylmercaptotestosterone, the primary protein of interest is the androgen receptor (AR), a key regulator of various physiological processes.
Docking simulations would virtually place the this compound molecule into the ligand-binding pocket (LBP) of the AR. The goal of these simulations is to identify the most stable binding pose, which is determined by the lowest binding energy. The binding energy is a calculated value that estimates the strength of the interaction between the ligand and the protein. A more negative binding energy typically suggests a more stable and favorable interaction.
The interactions between this compound and the AR would be characterized by a combination of forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The carboxyethylmercapto group at the 15beta position is of particular interest as it introduces a flexible and polar side chain not present in the parent testosterone (B1683101) molecule. This group has the potential to form unique hydrogen bonds or ionic interactions with amino acid residues in the LBP, which could significantly influence binding affinity and specificity.
Recent in silico studies on steroid hormones and their interactions with the AR have highlighted the importance of specific amino acid residues in the LBP. nih.gov For instance, hydrogen bonds with residues such as Arginine 752 (Arg752), Asparagine 705 (Asn705), and Threonine 877 (Thr877) are often crucial for the binding of androgens like testosterone and dihydrotestosterone (B1667394). nih.gov Molecular docking simulations of this compound would aim to determine if and how its 15beta-substituent alters these canonical interactions or establishes new ones.
Table 1: Illustrative Docking Simulation Results for this compound with the Androgen Receptor
| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Testosterone | -9.5 | Asn705, Gln711, Arg752, Thr877 |
| Dihydrotestosterone | -10.2 | Asn705, Gln711, Arg752, Thr877 |
| This compound | -11.5 | Asn705, Arg752, Lys720, Thr877 |
Note: The data in this table is illustrative and hypothetical. It is intended to represent the type of results that would be generated from a molecular docking study. The key interacting residues for this compound are speculative and would require a dedicated computational study to be confirmed.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical models. mdpi.com For this compound, a QSAR study would involve a set of structurally related testosterone derivatives and their experimentally determined biological activities, such as binding affinity to the androgen receptor.
The first step in a QSAR analysis is the calculation of molecular descriptors for each compound. These descriptors are numerical values that represent various physicochemical properties of the molecules. They can be broadly categorized into:
Topological descriptors: These describe the connectivity and branching of atoms in a molecule.
Quantum chemical descriptors: These are derived from quantum mechanical calculations and include properties like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential. nih.govnih.gov
Physicochemical descriptors: These include properties such as the logarithm of the partition coefficient (logP), molar refractivity, and solvent-accessible surface area. ijlpr.com
Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that relates the descriptors to the biological activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds, including this compound.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Testosterone Derivatives
| Descriptor Type | Specific Descriptor | Relevance to Biological Activity |
| Quantum Chemical | HOMO Energy | Relates to the ability of the molecule to donate electrons in a chemical reaction. |
| Quantum Chemical | LUMO Energy | Relates to the ability of the molecule to accept electrons in a chemical reaction. |
| Quantum Chemical | Dipole Moment | Influences the overall polarity of the molecule and its interaction with polar environments. |
| Physicochemical | LogP | A measure of the molecule's hydrophobicity, which affects its ability to cross cell membranes. |
| Topological | Shape Index | Describes the shape of the molecule, which is crucial for fitting into a receptor's binding site. |
| Physicochemical | Solvent-Accessible Surface Area | Represents the surface area of the molecule that is accessible to a solvent, influencing solubility and interactions. ijlpr.com |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape, or conformation, of a molecule is critical for its biological function. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For a molecule with a flexible side chain like this compound, understanding its conformational preferences is essential for predicting how it will interact with its biological target.
Molecular Dynamics (MD) simulations provide a more dynamic view of a molecule's behavior over time. nih.gov An MD simulation calculates the forces between atoms and uses these forces to simulate the movements of the atoms and the molecule as a whole. When applied to the this compound-androgen receptor complex, an MD simulation can reveal:
The stability of the binding pose predicted by docking simulations.
The flexibility of the 15beta-carboxyethylmercapto side chain within the binding pocket.
The role of water molecules in mediating the interaction between the ligand and the protein.
Conformational changes in the androgen receptor that may be induced by the binding of this compound. researchgate.net
These simulations can provide insights into whether the binding of this specific ligand leads to an agonistic or antagonistic effect. For example, the conformation of a specific region of the androgen receptor, helix 12, is thought to be critical in determining the functional outcome of ligand binding. researchgate.net An MD simulation could predict how the interaction with this compound influences the positioning of this helix.
Table 3: Potential Conformational States of the 15beta-Carboxyethylmercapto Side Chain
| Conformational State | Description | Potential Interaction |
| Extended | The side chain is fully extended away from the steroid backbone. | May interact with residues at the entrance of the binding pocket. |
| Folded | The side chain is folded back towards the steroid nucleus. | Could form intramolecular hydrogen bonds or interact with residues deeper in the pocket. |
| Intermediate | The side chain adopts a conformation between the extended and folded states. | May allow for flexibility in adapting to the shape of the binding pocket. |
Note: The conformational states described are hypothetical and would need to be investigated through detailed computational analysis.
Broader Academic Research Applications and Future Directions
Contributions to Steroid Hormone Research Methodological Advancements
The principal and most well-documented contribution of 15beta-Carboxyethylmercaptotestosterone to steroid hormone research is its pivotal role as a hapten in the development of a highly specific radioimmunoassay (RIA) for testosterone (B1683101). nih.gov A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.
In a foundational 1976 study, researchers synthesized this compound and conjugated it to bovine serum albumin (BSA). nih.gov This conjugate was then used to immunize rabbits and sheep, leading to the generation of highly specific anti-testosterone antibodies. nih.gov The resulting antiserum exhibited a high affinity for testosterone, which is a critical factor for a sensitive immunoassay. nih.gov
The specificity of the antibody is a key methodological advancement. The introduction of the carboxyethylmercapto group at the 15beta position of the testosterone molecule created a unique structural feature. When used as an immunogen, this directed the immune response to generate antibodies that recognized the core testosterone structure with high fidelity, while showing minimal cross-reactivity with other structurally similar endogenous steroids. nih.gov This high specificity was a significant step forward, as it permitted the direct measurement of testosterone in plasma extracts without the need for a prior chromatographic separation step, which was often a laborious and time-consuming part of earlier assay procedures. nih.gov
The table below summarizes the cross-reactivity of the antiserum generated using the this compound-BSA conjugate with various steroids, demonstrating its high specificity for testosterone. nih.gov
| Steroid | Cross-Reactivity (%) |
| Testosterone | 100 |
| 5alpha-Dihydrotestosterone | < 2 |
| 5beta-Dihydrotestosterone (B52473) | < 2 |
| 11beta-Hydroxytestosterone (B1222036) | 3.8 |
| Progesterone (B1679170) | 2.1 |
| Corticosterone (B1669441) | 1.6 |
| Deoxycorticosterone | 7.7 |
This table is based on data from the study "Synthesis of new steroid haptens for radioimmunoassay. Part I. This compound-bovine serum albumin conjugate. Measurement of testosterone in male plasma without chromatography" nih.gov
Insights into Steroidogenic Pathways Modulation and Regulation (preclinical/mechanistic)
While this compound has been instrumental in the measurement of a key product of steroidogenic pathways (testosterone), there is a lack of available scientific literature detailing its direct use in preclinical or mechanistic studies to modulate or regulate these pathways. Steroidogenesis involves a complex series of enzymatic reactions that convert cholesterol into various steroid hormones. Research in this area often involves the use of enzyme inhibitors or activators to probe the function of specific steps in the pathway. However, the available research on this compound focuses on its application as a hapten and not as a modulator of steroidogenic enzymes.
Role as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. While this compound is a modified steroid, there is no significant evidence in the scientific literature to suggest its widespread use as a chemical probe to investigate the function of specific proteins, such as androgen receptors or steroid-metabolizing enzymes, in biological systems. Its design as a hapten for antibody generation is distinct from the properties required for a selective chemical probe, which typically involves high affinity and specificity for a biological target within a cellular context.
Development of Novel Steroid-Based Research Tools
The development of the radioimmunoassay using this compound as a hapten is, in itself, the creation of a novel steroid-based research tool. nih.gov This tool significantly improved the efficiency and specificity of testosterone quantification. nih.gov Beyond this specific application, there is limited information available on the use of this compound as a foundational scaffold for the development of other novel steroid-based research tools, such as fluorescent tracers or affinity purification ligands. Its primary documented utility remains in the realm of immunoassay development.
Emerging Research Avenues in Chemical Biology and Steroid Science
Given that the foundational research on this compound was conducted in the 1970s, its direct application in emerging research avenues in chemical biology and steroid science is not prominently documented. Modern approaches in these fields often involve more sophisticated tools like genetically encoded sensors, high-throughput screening of compound libraries, and advanced mass spectrometry techniques for the study of steroid hormones.
While the principles of hapten design demonstrated by this compound remain relevant, the future utility of this specific compound may lie in its potential as a starting material for the synthesis of new derivatives. For instance, the carboxyethylmercapto group provides a versatile chemical handle that could be used to conjugate testosterone to other molecules, such as fluorescent dyes, biotin, or solid supports, for the development of new types of assays or purification methods. However, specific examples of such applications for this compound are not yet prevalent in the scientific literature.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for 15β-carboxyethylmercaptotestosterone, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves testosterone derivatives modified via thiol-ene chemistry or nucleophilic substitution. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst selection (e.g., BF₃·Et₂O for regioselectivity). Yield optimization requires monitoring reaction progress via TLC or HPLC, followed by purification through column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation should use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of 15β-carboxyethylmercaptotestosterone derivatives?
- Methodological Answer : Structural confirmation combines spectroscopic and crystallographic methods:
- NMR : Analyze ¹H and ¹³C shifts for the carboxyethylmercapto group (e.g., δ ~2.5–3.5 ppm for CH₂ groups adjacent to sulfur).
- X-ray crystallography : Resolve steric effects of the bulky substituent at the 15β position.
- FT-IR : Confirm S–H bond absence (2500–2600 cm⁻¹) post-functionalization.
Cross-validate with computational methods (DFT for optimized geometry) .
Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Use androgen receptor (AR) binding assays (competitive radiometric binding with ³H-DHT) and reporter gene assays (e.g., luciferase under AR-responsive promoters). Include negative controls (e.g., flutamide) and assess cytotoxicity via MTT assays. Replicate experiments ≥3 times to account for cell-line variability (e.g., LNCaP vs. PC-3 cells) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 15β-carboxyethylmercaptotestosterone across studies?
- Methodological Answer : Discrepancies often arise from:
- Experimental design : Differences in cell lines (AR expression levels), solvent carriers (DMSO concentration), or assay duration.
- Data normalization : Use internal standards (e.g., β-galactosidase) to control for transfection efficiency in reporter assays.
- Statistical rigor : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, weighted by sample size and variance. Address publication bias via funnel plots .
Q. What strategies improve the reproducibility of pharmacokinetic studies for this compound?
- Methodological Answer : Standardize protocols:
- Animal models : Use isogenic rodents to minimize metabolic variability.
- Dosing : Administer via controlled-release implants to maintain steady plasma levels.
- Analytical validation : Employ LC-MS/MS with deuterated internal standards (e.g., d₃-15β-carboxyethylmercaptotestosterone) to quantify serum/urine concentrations. Publish raw chromatograms and calibration curves in supplementary materials .
Q. How should researchers design experiments to probe the compound’s off-target effects in non-classical androgen pathways?
- Methodological Answer : Combine omics approaches:
- Transcriptomics : RNA-seq of treated vs. untreated cells (p-value <0.01, FDR correction).
- Proteomics : SILAC labeling to identify AR-independent protein interactions.
- CRISPR screening : Knock out candidate receptors (e.g., membrane-associated AR variants) to isolate signaling pathways. Validate findings with selective inhibitors (e.g., enzalutamide for canonical AR) .
Data Analysis and Reporting
Q. What statistical frameworks are recommended for dose-response studies involving this compound?
- Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and assess goodness-of-fit (R² >0.90). For non-monotonic responses, apply Bayesian hierarchical models to account for heteroscedasticity .
Q. How can researchers ensure compliance with ethical guidelines when publishing structural data for novel derivatives?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit crystallographic data in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB).
- Disclose synthesis hazards : Include safety notes for reactive intermediates (e.g., thiols) in experimental sections.
- Conflict of interest : Declare funding sources (e.g., pharmaceutical sponsors) and patent applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
